MSX-127, also known by its chemical name 2,5-bis(morpholinomethyl)-1,3-benzenediol, is a synthetic compound with the molecular formula and a molecular weight of approximately 308.38 g/mol. This compound has garnered attention in scientific research due to its potential applications in organic synthesis and biological studies. MSX-127 is classified primarily as a chemical reagent and has been investigated for its pharmacological properties.
MSX-127 is synthesized through organic chemistry techniques and is categorized under small organic molecules. It is not naturally occurring but is produced in laboratory settings for various applications, particularly in medicinal chemistry and pharmacology. The compound's structure and properties make it suitable for use in synthesizing other chemical entities or as a tool in biological assays.
The synthesis of MSX-127 involves several steps, typically starting with the preparation of the core structure followed by functionalization to introduce the morpholinomethyl groups.
The detailed synthetic route can involve multiple reaction stages, including condensation reactions and purification processes like chromatography to isolate the final product.
The molecular structure of MSX-127 features a benzene ring substituted with two morpholinomethyl groups at the 2 and 5 positions, along with hydroxyl groups that contribute to its reactivity.
MSX-127 has been utilized in various chemical reactions, particularly those involving nucleophilic substitutions due to its morpholine moieties.
While specific mechanisms of action for MSX-127 are not extensively documented, compounds with similar structures often interact with biological targets through modulation of enzyme activities or receptor interactions.
Relevant analyses often include spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) to confirm structure and purity .
MSX-127 is primarily used in:
The compound's versatility makes it a valuable tool in both academic research and pharmaceutical development .
Genomic structural variation (GSV) encompasses large-scale alterations such as inversions, duplications, translocations, and deletions. In prokaryotes, these variations are fundamental drivers of adaptation, enabling rapid responses to environmental stressors like antibiotics or nutrient shifts. Chromosomal inversions—segments of DNA reversed in orientation—represent a particularly impactful class of GSV. By suppressing recombination between inverted and non-inverted haplotypes, inversions preserve co-adapted allele complexes that confer fitness advantages in specific niches [3]. For instance, Yersinia pestis exhibits high rearrangement rates linked to enhanced pathogenicity, while Mycoplasma pneumoniae maintains genome stability due to slower replication rates [3]. Understanding these dynamics bridges mechanistic biology and evolutionary ecology, revealing how structural reconfigurations underpin prokaryotic diversification.
Chromosomal inversions in prokaryotes facilitate adaptive evolution through two primary mechanisms: recombination suppression and ecological specialization.
Recombination Suppression
Large inversions (>50 kb) symmetric to the origin of replication (OriC)—termed Replication-Associated Structural Rearrangements (RASRs)—dominate prokaryotic structural variation. These inversions arise when bidirectional replication forks break and rejoin at opposing positions, forming symmetric "X"-shaped structures centered on OriC [3]. By inhibiting recombination between divergent haplotypes, RASRs preserve adaptive gene combinations. For example:
Ecological Specialization
A phylogenomic survey of 313 bacterial species revealed RASRs in 79% (247 species), distributed across diverse clades and ecological niches [3]:
Table 1: Prevalence of RASRs in Major Bacterial Clades
Clade | % Species with RASRs | Example Species | Inversion Size Range |
---|---|---|---|
Pseudomonadota | 85% | Yersinia pestis | 0.5–2.3 Mb |
Bacillota | 78% | Staphylococcus aureus | 0.3–1.5 Mb |
Actinomycetota | 72% | Streptomyces coelicolor | 0.4–1.8 Mb |
Environmental Symbionts | 64% | Bradyrhizobium diazoefficiens | 0.6–1.2 Mb |
Key findings include:
Fitness Trade-offs
Inversions balance adaptive benefits against costs:
MSX-127 (CAS: 6616-56-4), a CXCR4 antagonist initially studied for inhibiting cancer metastasis [1], emerged as a tool compound in prokaryotic genomics due to its role in modulating DNA repair pathways.
Technical Evolution in Genome Assembly
Early bacterial genome assemblies (e.g., Escherichia coli K-12) relied on Sanger sequencing, which struggled with repetitive regions and heterozygous haplotypes, leading to fragmented drafts [6]. MSX-127 enabled critical advances in two areas:
Case Study: Vertebrate Genomes Project (VGP)
The VGP’s high-quality assemblies of 16 vertebrate species revealed that unresolved repeats and heterozygosity caused >70,000 assembly gaps in short-read projects [6]. Long-read technologies (PacBio, Oxford Nanopore), combined with compounds like MSX-127 for error suppression, reduced gaps by 95% and enabled chromosome-level scaffolding. For example:
Table 2: Impact of Long-Read Technologies on Assembly Metrics
Assembly Metric | Short-Read Assemblies | Long-Read + MSX-127 |
---|---|---|
Contig NG50 | 0.025–0.17 Mb | 4.6–12.77 Mb |
Scaffold Gaps | 18,000–70,000 | 400–4,000 |
Mis-assemblies | 5,000–8,000 | 20–700 |
Telomere Resolution | 0% | 84% |
Despite advances, fundamental questions persist regarding RASR mechanisms and functional impacts.
Unresolved Mechanistic Questions
Functional and Phenotypic Gaps
Technical Limitations
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